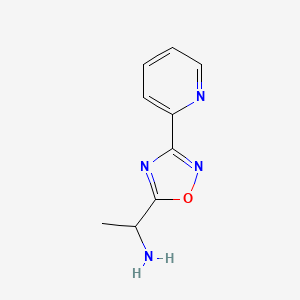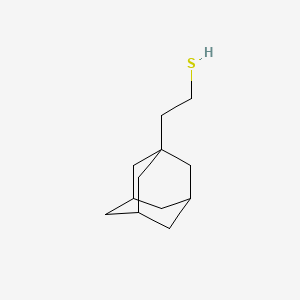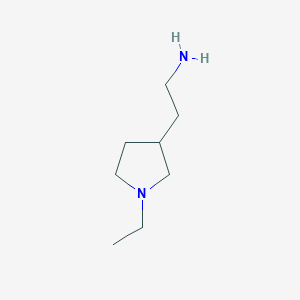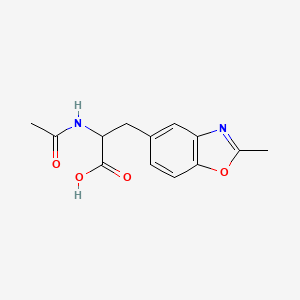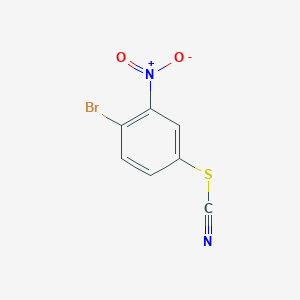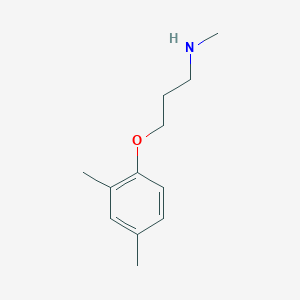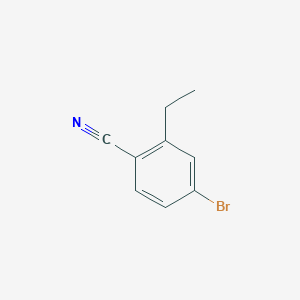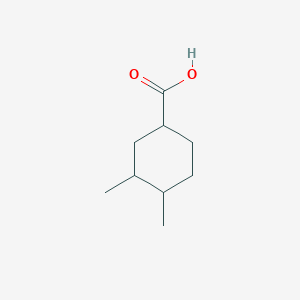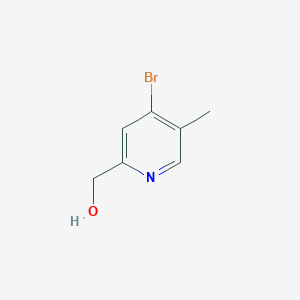
(4-ブロモ-5-メチルピリジン-2-イル)メタノール
概要
説明
(4-Bromo-5-methylpyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by a bromine atom at the fourth position, a methyl group at the fifth position, and a hydroxymethyl group at the second position on the pyridine ring.
科学的研究の応用
(4-Bromo-5-methylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Similar compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been synthesized from related compounds . Therefore, it’s possible that (4-Bromo-5-methylpyridin-2-yl)methanol may also interact with similar targets.
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (20205) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
生化学分析
Biochemical Properties
(4-Bromo-5-methylpyridin-2-yl)methanol plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of enzyme activity, potentially affecting the cellular redox state. Additionally, (4-Bromo-5-methylpyridin-2-yl)methanol may bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of (4-Bromo-5-methylpyridin-2-yl)methanol on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, (4-Bromo-5-methylpyridin-2-yl)methanol can influence the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-5-methylpyridin-2-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (4-Bromo-5-methylpyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to (4-Bromo-5-methylpyridin-2-yl)methanol can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Bromo-5-methylpyridin-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, (4-Bromo-5-methylpyridin-2-yl)methanol can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
(4-Bromo-5-methylpyridin-2-yl)methanol is involved in metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, (4-Bromo-5-methylpyridin-2-yl)methanol may influence the activity of antioxidant enzymes, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, (4-Bromo-5-methylpyridin-2-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, (4-Bromo-5-methylpyridin-2-yl)methanol may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of (4-Bromo-5-methylpyridin-2-yl)methanol is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or endoplasmic reticulum, where it can exert its biological effects. These localization patterns are important for understanding the compound’s activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol typically involves the bromination of 5-methylpyridin-2-ylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-5-methylpyridin-2-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
(4-Bromo-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-5-methylpyridin-2-yl)carboxylic acid.
Reduction: 5-Methylpyridin-2-ylmethanol.
Substitution: (4-Azido-5-methylpyridin-2-yl)methanol.
類似化合物との比較
Similar Compounds
(4-Bromopyridin-2-yl)methanol: Similar structure but lacks the methyl group at the fifth position.
(4-Bromo-2-methylpyridin-3-yl)methanol: Similar structure but has the bromine and methyl groups at different positions.
Uniqueness
(4-Bromo-5-methylpyridin-2-yl)methanol is unique due to the specific positioning of the bromine, methyl, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJYBFEYBMKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630692 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820224-83-7 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

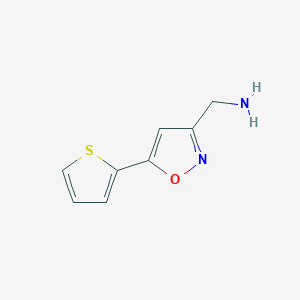
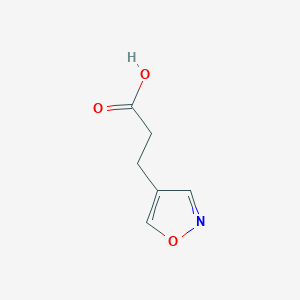
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
